

4-Nitrophenyl Trifluoroacetate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Nitrophenyl trifluoroacetate**

Cat. No.: **B145950**

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This technical guide provides an in-depth overview of **4-Nitrophenyl trifluoroacetate**, a critical reagent in chemical synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical synonyms, properties, and detailed applications, with a focus on its role in peptide synthesis.

Chemical Identity and Synonyms

4-Nitrophenyl trifluoroacetate is a versatile acylating agent known by several names in chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and application.

Identifier Type	Value	Source
CAS Number	658-78-6	[1] [2]
IUPAC Name	(4-nitrophenyl) 2,2,2-trifluoroacetate	[2]
Molecular Formula	C ₈ H ₄ F ₃ NO ₄	[1] [2]
Molecular Weight	235.12 g/mol	[1] [2]
EC Number	211-524-6	[1]
MDL Number	MFCD00007324	[1]
PubChem CID	69569	[2]
Beilstein Registry Number	658785	[1]

A comprehensive list of synonyms is provided below to aid in literature searches and material procurement.

Table of Synonyms:

Synonym

p-Nitrophenyl trifluoroacetate

Trifluoroacetic acid 4-nitrophenyl ester

Trifluoroacetic acid p-nitrophenyl ester

Acetic acid, trifluoro-, 4-nitrophenyl ester

Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester

Acetic acid, trifluoro-, p-nitrophenyl ester

4-Nitrophenyl 2,2,2-trifluoroacetate

p-Nitrophenyl trifluoroacetate

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Physicochemical Properties

A summary of the key physical and chemical properties of **4-Nitrophenyl trifluoroacetate** is presented in the table below. This data is essential for designing experimental conditions and ensuring safe handling.

Property	Value	Notes
Appearance	White to pale yellow crystalline solid	
Melting Point	35-39 °C	[1]
Boiling Point	120 °C at 12 mmHg	[1]
Density	1.567 g/cm ³ (estimated)	
Solubility	Soluble in organic solvents such as acetonitrile and methanol.	Reacts with water (hydrolysis).
Flash Point	110 °C (230 °F) - closed cup	[1]

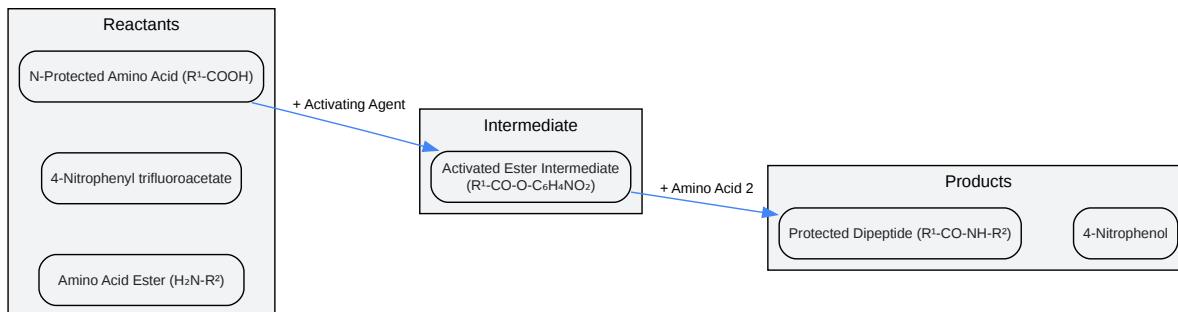
Applications in Chemical Synthesis

4-Nitrophenyl trifluoroacetate is a highly efficient acylating agent, primarily utilized for the introduction of the trifluoroacetyl group. Its reactivity stems from the electron-withdrawing properties of both the trifluoroacetyl group and the 4-nitrophenyl leaving group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Peptide Synthesis

The most prominent application of **4-Nitrophenyl trifluoroacetate** is in peptide synthesis as a coupling reagent. It serves to activate the carboxylic acid group of an N-protected amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid.

The general mechanism involves a nucleophilic acyl substitution, as depicted below.

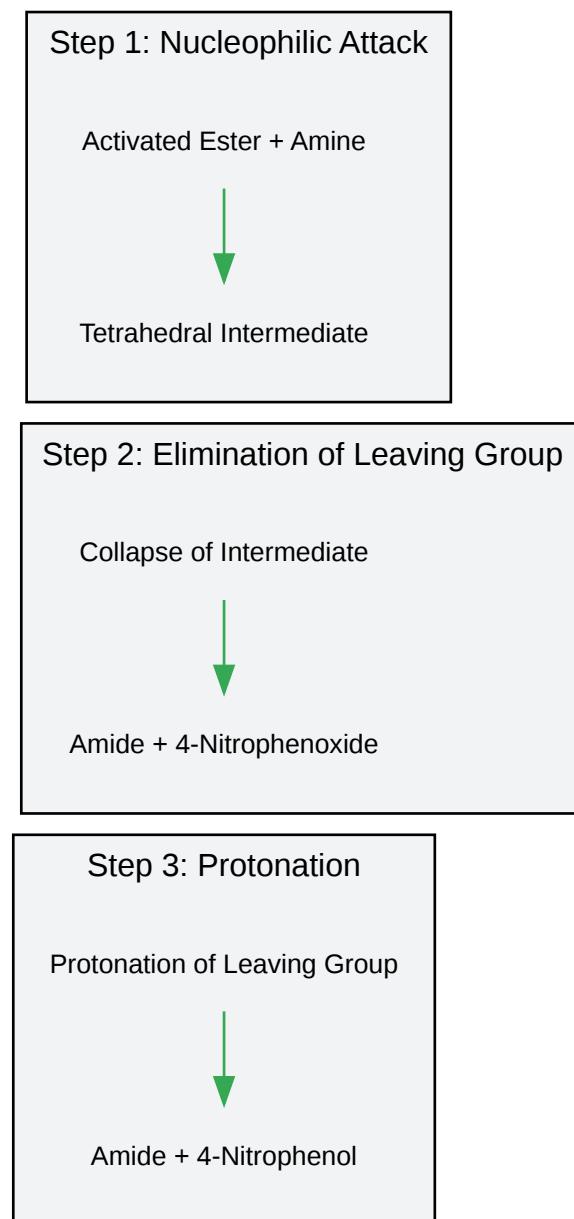


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Caption: General workflow for peptide bond formation.

The reaction proceeds via the formation of a highly reactive 4-nitrophenyl ester of the N-protected amino acid. This activated intermediate then readily reacts with the free amino group of the next amino acid in the peptide chain, forming the desired peptide bond and releasing 4-nitrophenol as a byproduct.

The mechanism of the key coupling step is a nucleophilic acyl substitution, detailed in the diagram below.



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Caption: Mechanism of acylation with **4-Nitrophenyl trifluoroacetate**.

Experimental Protocols

General Protocol for N-Trifluoroacetylation of an Amino Acid

This protocol describes a general procedure for the trifluoroacetylation of a free amino acid using **4-Nitrophenyl trifluoroacetate**.

Materials:

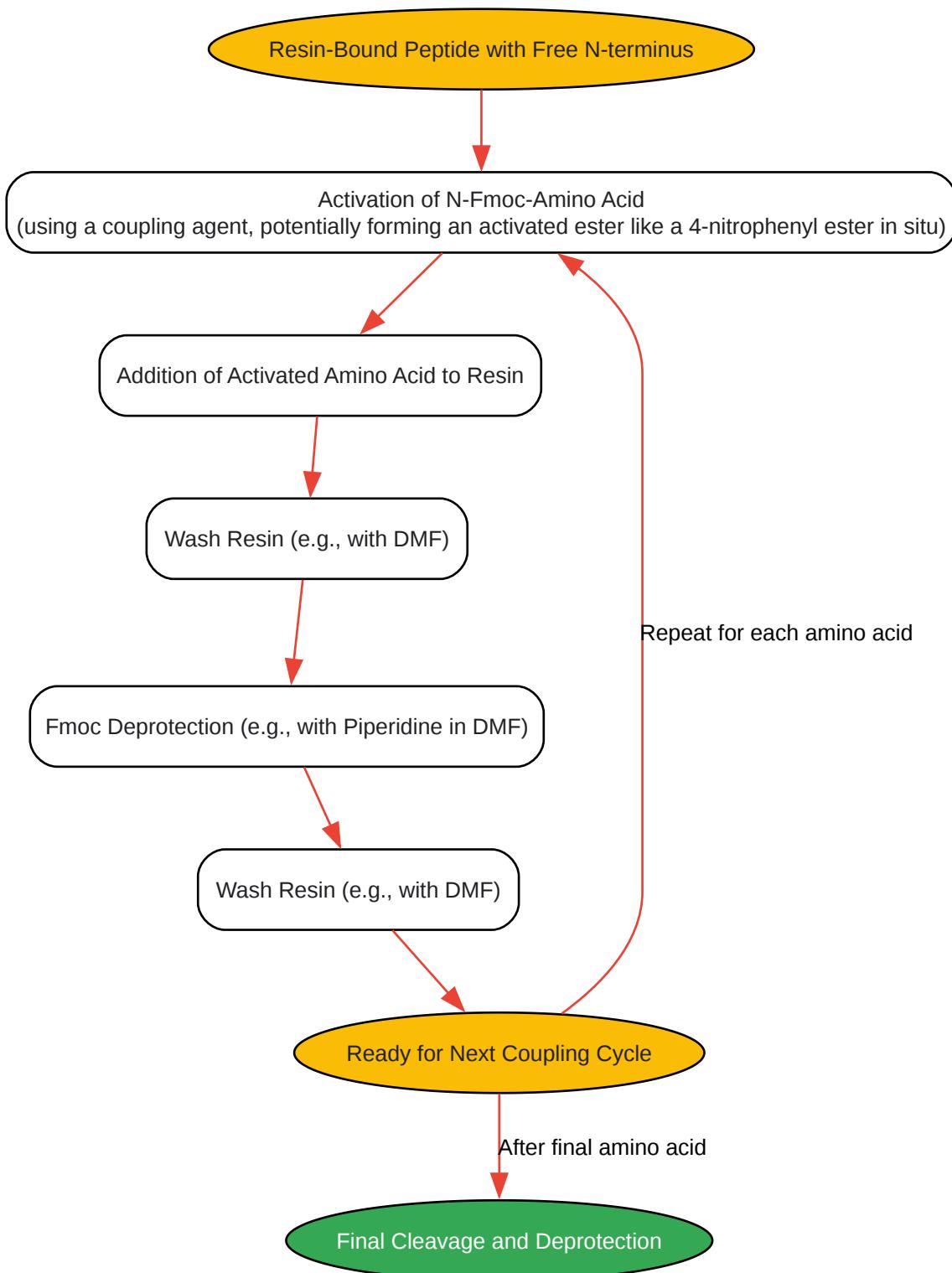
- Amino Acid
- **4-Nitrophenyl trifluoroacetate**
- Aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution)
- Organic solvent (e.g., ethyl acetate)
- Acidic solution for workup (e.g., dilute HCl)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolution: Dissolve the amino acid in an aqueous basic solution. The basic conditions deprotonate the amino group, increasing its nucleophilicity.
- Reagent Addition: To the stirred amino acid solution, add a solution of **4-Nitrophenyl trifluoroacetate** in a suitable organic solvent.
- Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, acidify the mixture with a dilute acid solution.
- Extraction: Extract the N-trifluoroacetylated amino acid into an organic solvent.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the product.

Representative Protocol for Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

The following is a representative workflow for a coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) where **4-Nitrophenyl trifluoroacetate** can be employed as part of the activation strategy.



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Caption: Workflow for a single coupling cycle in SPPS.

Procedure for the Coupling Step:

- Activation of the incoming amino acid: The N-Fmoc protected amino acid is activated prior to its introduction to the resin-bound peptide. This can be achieved by reacting the amino acid with **4-Nitrophenyl trifluoroacetate** in the presence of a suitable base to form the 4-nitrophenyl active ester.
- Coupling: The solution containing the activated amino acid is added to the reaction vessel containing the resin with the free N-terminus of the growing peptide chain. The mixture is agitated to ensure complete reaction.
- Washing: Following the coupling reaction, the resin is thoroughly washed with a solvent such as dimethylformamide (DMF) to remove excess reagents and the 4-nitrophenol byproduct.
- Monitoring: The completion of the coupling reaction is typically monitored using a qualitative test, such as the Kaiser test, to detect any remaining free primary amines.

Safety Information

4-Nitrophenyl trifluoroacetate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be conducted by trained personnel in a properly equipped laboratory.

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References

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